5-[(2-Chlorophenoxy)methyl]-2-furaldehyde
Description
Properties
IUPAC Name |
5-[(2-chlorophenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c13-11-3-1-2-4-12(11)15-8-10-6-5-9(7-14)16-10/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWUGYZFDKUGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with 2-Chlorophenol
A widely reported method involves the reaction of 5-(chloromethyl)-2-furaldehyde with 2-chlorophenol under basic conditions. This nucleophilic substitution leverages the phenolic oxygen’s attack on the chloromethyl group, forming the desired ether linkage.
Reaction Conditions:
-
Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane.
-
Base: Potassium carbonate or triethylamine to deprotonate the phenol.
-
Temperature: 60–80°C for 12–24 hours.
The mechanism proceeds via an SN2 pathway, where the phenoxide ion displaces the chloride on the chloromethyl group. Side products, such as dimerized furfural or unreacted starting materials, are minimized by maintaining stoichiometric excess of 2-chlorophenol. Industrial-scale adaptations of this method (as hinted in commercial listings) employ continuous flow reactors to enhance mixing and heat transfer.
Two-Step Condensation via Hydroxamic Acid Intermediates
A patent-pending method for analogous compounds (CN110878059A) outlines a two-step condensation approach, adaptable to this compound:
-
Step 1: Synthesis of 2-Aryl Isoxazolidine-3,5-dione
-
2-Chlorophenol is converted to its hydroxamic acid derivative using hydroxylamine.
-
Reaction with malonyl chloride in dichloromethane yields 2-(2-chlorophenyl)isoxazolidine-3,5-dione.
-
-
Step 2: Aldehyde Condensation
-
The intermediate is heated with furfural (2-furaldehyde) in chloroform, inducing a Knoevenagel-like condensation.
-
The product is purified via recrystallization from ethyl acetate/petroleum ether.
-
Optimized Parameters:
-
Molar Ratio: 1:1:1.1 (hydroxamic acid:malonyl chloride:furfural).
-
Reaction Time: 6 hours at 50°C.
This method avoids harsh conditions and leverages the electrophilic aldehyde for selective coupling.
Industrial-Scale Alkylation
Large-scale production (as implied by vendor data) likely employs alkylation of 2-chlorophenol with 5-(bromomethyl)-2-furaldehyde.
Key Features:
-
Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide).
-
Solvent: Toluene/water biphasic system.
-
Temperature: 80–100°C.
-
Yield: >85% with recycling of unreacted starting materials.
This method prioritizes atom economy and reduced waste, aligning with green chemistry principles.
Optimization Strategies
Solvent and Catalytic Systems
Temperature and pH Control
-
Low-Temperature Quenching: Gradual cooling (-10°C) during acid workup minimizes aldehyde oxidation.
-
pH Adjustment: Saturated NaHCO₃ ensures selective extraction of acidic byproducts.
Analytical Characterization
| Technique | Key Data Points | Purpose |
|---|---|---|
| 1H NMR | δ 9.65 (s, 1H, CHO), δ 7.45–6.90 (m, 4H, Ar-H) | Confirm aldehyde and aryl groups |
| HPLC | Retention time: 8.2 min (C18 column) | Purity assessment (>98%) |
| MS (EI) | m/z 236.65 [M]+ | Molecular ion confirmation |
These methods ensure batch consistency and structural fidelity .
Chemical Reactions Analysis
5-[(2-Chlorophenoxy)methyl]-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chlorophenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
5-[(2-Chlorophenoxy)methyl]-2-furaldehyde features a furan ring substituted with a chlorophenoxy group, which contributes to its reactivity and biological activity. The molecular formula for this compound is with a molecular weight of approximately 232.65 g/mol. The presence of the chlorine atom enhances its hydrophobicity and stability, making it a versatile platform for further chemical modifications.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. It can undergo various chemical reactions, including:
- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
- Reduction: It can be reduced to primary alcohols using reducing agents like sodium borohydride.
- Substitution Reactions: The chlorophenoxy group allows for nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.
These reactions make it an essential intermediate in the development of pharmaceuticals and agrochemicals.
This compound exhibits significant biological activities, particularly in antimicrobial and anticancer research:
- Antimicrobial Activity: Studies have shown that derivatives of this compound possess potent antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
- Anticancer Activity: In vitro studies indicate that this compound has potential anticancer effects. For example, it has been tested against lung (A549) and cervical (HeLa) cancer cell lines with promising results.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 15 |
| Doxorubicin (control) | A549 | 10 |
Case Study 1: Anticancer Efficacy
In a recent study focusing on the anticancer properties of this compound, several derivatives were synthesized and screened for their activity against cancer cell lines. The results indicated significant cytotoxic effects, with an IC50 value of approximately 15 µM against A549 cells. Morphological changes observed in treated cells suggested that the compound effectively induced apoptosis.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The findings demonstrated that it exhibited strong inhibitory effects on both E. coli and S. aureus, highlighting its potential as an antimicrobial agent in therapeutic applications.
Mechanism of Action
The mechanism of action of 5-[(2-Chlorophenoxy)methyl]-2-furaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chlorophenoxy group may also interact with hydrophobic pockets in target proteins, influencing their activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Furan derivatives vary significantly based on substituent type, position, and electronic effects. Key analogues include:
*Calculated based on formula C₁₂H₉ClO₃.
Key Observations :
- Substituent Position: The position of substituents on the aromatic ring (e.g., nitro group in nitrophenyl derivatives) significantly alters thermodynamic stability. For example, 5-(2-nitrophenyl)-2-furaldehyde exhibits distinct sublimation enthalpy compared to its 3- and 4-nitro isomers due to differences in molecular packing and non-covalent interactions .
- Electron-Withdrawing vs. Donating Groups : Nitro (electron-withdrawing) and hydroxymethyl (electron-donating) groups modulate reactivity. Nitrophenyl derivatives show higher reactivity in condensation reactions (e.g., with nitrogen bases), yielding products in 70–80% efficiency , whereas HMF is prone to thermal degradation .
- However, bulky substituents like 4-chloro-2-nitrophenoxy reduce solubility in polar solvents .
Thermodynamic Properties
Studies on 5-(nitrophenyl)-2-furaldehyde oximes reveal that sublimation enthalpies (ΔHsub) range from 100–110 kJ/mol, with minor variations between positional isomers. These values correlate with intermolecular forces influenced by nitro group orientation .
Biological Activity
5-[(2-Chlorophenoxy)methyl]-2-furaldehyde is a compound of significant interest in biological research due to its potential therapeutic properties and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring, a chlorophenoxy group, and an aldehyde functional group. Its molecular formula is CHClO, and it exhibits unique chemical reactivity due to these functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the chlorophenoxy group may interact with hydrophobic regions of biomolecules, influencing their activity and stability .
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds containing furan moieties can possess antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi.
- Antitumor Activity : Preliminary investigations suggest that this compound could exhibit cytotoxic effects against cancer cell lines, making it a potential candidate for anticancer drug development.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of various furan derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential use as an antimicrobial agent .
- Cytotoxicity Testing : In vitro assays were conducted on cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an antitumor agent .
- Enzyme Interaction Studies : The interaction of this compound with phosphoinositide 3-kinase was evaluated. The compound showed promising inhibitory effects, indicating its potential role in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Inhibition of phosphoinositide 3-kinase |
| Property | Value |
|---|---|
| Molecular Formula | CHClO |
| Molecular Weight | 224.65 g/mol |
| Solubility | Soluble in organic solvents |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[(2-Chlorophenoxy)methyl]-2-furaldehyde, and how can reaction conditions be tailored to improve yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-chlorophenol with furan-2-carbaldehyde derivatives under alkaline conditions (e.g., NaOH or K₂CO₃). For example, substituting 2,4-dichlorophenol with 2-chlorophenol in a similar reaction setup (as seen in dichlorophenoxy analogs) can yield the target compound . Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or ethanol) to enhance regioselectivity and reduce byproducts. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C): Confirm the presence of the furan aldehyde proton (~9.5 ppm) and chlorophenoxy methyl group (~4.8 ppm for –CH₂–) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the chlorophenoxy substituent .
- FTIR : Identify characteristic C=O stretching (~1670 cm⁻¹) and C–O–C furan vibrations (~1015 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodology : Screen for antimicrobial or cytotoxic activity using:
- MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Molecular docking to predict interactions with enzymes (e.g., DNA topoisomerases) based on structural analogs like nitrophenyl-furaldehydes .
Advanced Research Questions
Q. How do electronic and steric effects of the 2-chlorophenoxy substituent influence the compound’s reactivity in nucleophilic addition reactions?
- Methodology : Compare reaction kinetics with analogs (e.g., 5-(nitrophenyl)-2-furaldehyde). Use DFT calculations to map electron density distribution and identify reactive sites. Experimental validation via Hammett plots can quantify substituent effects on reaction rates . The chloro group’s electron-withdrawing nature may enhance aldehyde electrophilicity, favoring nucleophilic attack at the carbonyl carbon .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Methodology :
- Dose-response validation : Re-test activity under standardized conditions (e.g., pH, serum concentration) .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays .
- Target-specific assays : Isolate mechanisms (e.g., enzyme inhibition vs. DNA intercalation) using fluorescence polarization or surface plasmon resonance .
Q. Can computational models predict the compound’s pharmacokinetic properties, and how do they align with experimental data?
- Methodology :
- ADMET prediction : Use tools like SwissADME to estimate solubility (LogP), bioavailability, and cytochrome P450 interactions.
- In vitro validation : Compare predicted LogP with experimental shake-flask method results. Assess metabolic stability using liver microsomes .
Comparative Analysis and Substituent Effects
Q. How does replacing the nitro group in 5-(nitrophenyl)-2-furaldehyde with a chlorophenoxy group alter bioactivity?
- Methodology : Synthesize both analogs and test in parallel bioassays. The chloro group may reduce cytotoxicity (due to lower electron-withdrawing capacity) but improve membrane permeability due to increased lipophilicity (ClogP ~2.5 vs. nitro ~1.8). Use ROS assays to compare oxidative stress induction .
Analytical Challenges
Q. What advanced chromatographic techniques are recommended for detecting trace impurities in synthesized batches?
- Methodology :
- HPLC-DAD/MS : Employ C18 columns with gradient elution (water:acetonitrile + 0.1% formic acid) to separate and identify byproducts .
- SPME-GC/MS : For volatile impurities, use carboxen/polydimethylsiloxane fibers and EI ionization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
